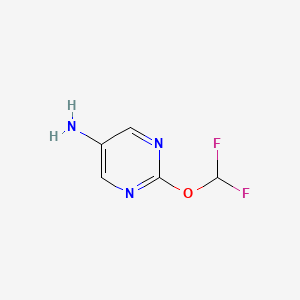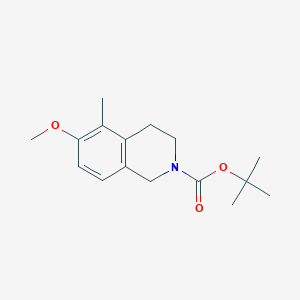
Sodium 5-fluoro-4-methyl-2-nitrophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-fluoro-4-methyl-2-nitrophenolate is an organic compound with the molecular formula C7H5FNNaO3 It is a sodium salt derivative of 5-fluoro-4-methyl-2-nitrophenol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-fluoro-4-methyl-2-nitrophenolate typically involves the nitration of 5-fluoro-4-methylphenol followed by neutralization with sodium hydroxide. The reaction conditions include:
Nitration: 5-fluoro-4-methylphenol is dissolved in concentrated sulfuric acid, and a nitrating agent such as nitric acid is added slowly while maintaining a low temperature to control the reaction rate.
Neutralization: The resulting 5-fluoro-4-methyl-2-nitrophenol is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial reactors to control temperature and reaction rates.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Sodium 5-fluoro-4-methyl-2-nitrophenolate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-fluoro-4-methyl-2-aminophenolate.
Substitution: Various substituted phenolates depending on the nucleophile used.
Oxidation: 5-fluoro-4-carboxy-2-nitrophenolate.
科学的研究の応用
Sodium 5-fluoro-4-methyl-2-nitrophenolate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of sodium 5-fluoro-4-methyl-2-nitrophenolate involves its interaction with specific molecular targets and pathways. For example:
Reduction Reactions: The nitro group is reduced to an amino group, which can interact with biological molecules.
Substitution Reactions: The fluorine atom can be replaced by other functional groups, altering the compound’s properties and interactions.
Oxidation Reactions: The methyl group can be oxidized, leading to the formation of carboxylic acids that can participate in various biochemical pathways.
類似化合物との比較
Sodium 5-fluoro-4-methyl-2-nitrophenolate can be compared with other similar compounds, such as:
Sodium 4-nitrophenolate: Lacks the fluorine and methyl groups, resulting in different chemical properties and reactivity.
Sodium 5-chloro-4-methyl-2-nitrophenolate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Sodium 5-fluoro-2-nitrophenolate:
特性
分子式 |
C7H5FNNaO3 |
|---|---|
分子量 |
193.11 g/mol |
IUPAC名 |
sodium;5-fluoro-4-methyl-2-nitrophenolate |
InChI |
InChI=1S/C7H6FNO3.Na/c1-4-2-6(9(11)12)7(10)3-5(4)8;/h2-3,10H,1H3;/q;+1/p-1 |
InChIキー |
JAANUKPOMLDSMA-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1F)[O-])[N+](=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


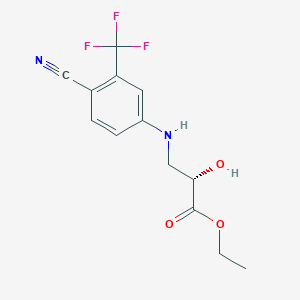
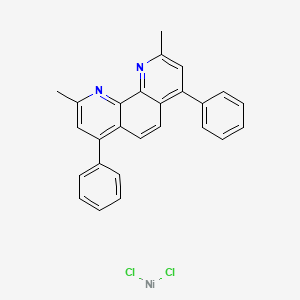
![[2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13916878.png)

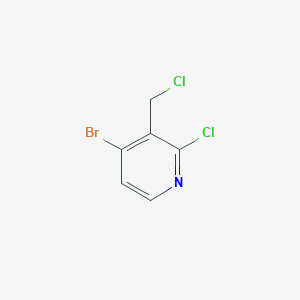

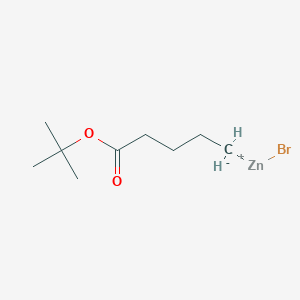
![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
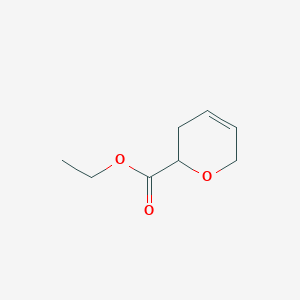
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)

